molecular formula C27H34F5NO8 B11930338 Cyclooctyne-O-amido-PEG4-PFP ester

Cyclooctyne-O-amido-PEG4-PFP ester

Cat. No.: B11930338
M. Wt: 595.6 g/mol
InChI Key: BJXGYKFSMHFFJU-UHFFFAOYSA-N
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Description

Cyclooctyne-O-amido-PEG4-PFP ester is a non-cleavable linker containing four polyethylene glycol (PEG) units. It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent featuring an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctyne-O-amido-PEG4-PFP ester involves multiple steps, starting with the preparation of cyclooctyne derivatives. The alkyne group is introduced through a series of reactions, including the formation of amide bonds and the incorporation of PEG units. The final step involves the esterification with pentafluorophenyl (PFP) ester to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Cyclooctyne-O-amido-PEG4-PFP ester primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is highly efficient and selective, forming stable triazole linkages .

Common Reagents and Conditions:

Major Products: The major product of the CuAAc reaction involving this compound is a triazole-linked conjugate, which is stable and suitable for further applications in ADC synthesis .

Scientific Research Applications

Cyclooctyne-O-amido-PEG4-PFP ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclooctyne-O-amido-PEG4-PFP ester involves its role as a linker in ADCs. The alkyne group reacts with azide-containing molecules through CuAAc, forming stable triazole linkages. This reaction is highly specific and efficient, allowing for precise conjugation of drugs to antibodies. The resulting ADCs can then target specific cancer cells, delivering the cytotoxic payload directly to the tumor site .

Comparison with Similar Compounds

Uniqueness: Cyclooctyne-O-amido-PEG4-PFP ester is unique due to its non-cleavable nature and the presence of four PEG units, which provide enhanced solubility and stability. This makes it particularly suitable for the synthesis of stable and effective ADCs .

Biological Activity

Cyclooctyne-O-amido-PEG4-PFP ester is a specialized compound primarily utilized as a linker in the synthesis of antibody-drug conjugates (ADCs). Its unique structural features and biological activities make it a significant focus of research, particularly in the context of targeted cancer therapies. This article delves into its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H38_{38}N2_2O10_{10}
  • Molecular Weight : 526.58 g/mol
  • Key Functional Groups :
    • Cyclooctyne moiety: Facilitates bioorthogonal reactions.
    • PEG (Polyethylene Glycol) segment: Enhances solubility and biocompatibility.
    • PFP (Pentafluorophenyl) ester: Crucial for drug or antibody linkage.

The compound's structure allows it to engage in strain-promoted azide-alkyne cycloaddition (SPAAC), a key reaction for selective biomolecule labeling without disrupting native biological processes .

Biological Activity

This compound exhibits several notable biological activities:

  • Bioorthogonal Reactivity : The cyclooctyne moiety enables efficient SPAAC reactions with azides, which is essential for the precise attachment of drugs to antibodies in ADC formulations .
  • Targeted Drug Delivery : The PFP ester can hydrolyze under physiological conditions, releasing active drug components at target sites, thereby enhancing therapeutic efficacy while minimizing systemic toxicity .
  • Non-Cleavable Linker : This characteristic ensures that once the drug is conjugated to the antibody, it remains intact until reaching the target, providing sustained therapeutic action .

Applications in Cancer Therapy

This compound is primarily used in the development of ADCs, which combine the specificity of antibodies with the potency of cytotoxic drugs. This approach aims to improve treatment outcomes for various cancers by delivering drugs directly to cancer cells while sparing normal tissues.

Case Studies

  • ADC Development :
    • A study demonstrated that ADCs utilizing cyclooctyne linkers exhibited enhanced stability and efficacy compared to traditional linkers. The SPAAC reaction allowed for precise control over drug loading, resulting in improved therapeutic indices in preclinical models .
  • Comparative Analysis :
    • In comparative studies involving cyclooctyne-based linkers versus other bioorthogonal linkers (e.g., azide-PEG), this compound showed superior reaction kinetics and higher conjugation efficiency, making it a preferred choice for ADC formulations .

Summary of Research Findings

FeatureThis compoundOther Linkers (e.g., Azide-PEG)
ReactivityHigh SPAAC efficiencyModerate SPAAC efficiency
StabilityNon-cleavableCleavable options available
Drug Release MechanismHydrolysis at target siteDependent on linker type
Therapeutic IndexImprovedVariable

Properties

Molecular Formula

C27H34F5NO8

Molecular Weight

595.6 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C27H34F5NO8/c28-22-23(29)25(31)27(26(32)24(22)30)41-21(35)8-10-36-12-14-38-16-17-39-15-13-37-11-9-33-20(34)18-40-19-6-4-2-1-3-5-7-19/h19H,1-4,6,8-18H2,(H,33,34)

InChI Key

BJXGYKFSMHFFJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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